1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole
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Overview
Description
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and azetidine with a fluoropyrimidine moiety. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole typically involves multi-step organic reactions. One common method includes the condensation of 5-fluoropyrimidine with azetidine derivatives, followed by cyclization with benzimidazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole involves its interaction with molecular targets such as enzymes and receptors. The fluoropyrimidine moiety can enhance binding affinity to specific biological targets, while the benzimidazole and azetidine rings contribute to the overall stability and activity of the compound. Pathways involved may include inhibition of DNA synthesis, disruption of cell signaling, and modulation of enzyme activity .
Comparison with Similar Compounds
- 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid
- 2-(5-Fluoropyrimidin-2-yl)benzimidazole
- 1-(5-Fluoropyrimidin-2-yl)azetidine-3-ylamine
Uniqueness: 1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole stands out due to its unique combination of structural features, which imparts distinct chemical reactivity and biological activity. The presence of both azetidine and benzimidazole rings, along with the fluoropyrimidine moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
1-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5/c15-10-5-16-14(17-6-10)19-7-11(8-19)20-9-18-12-3-1-2-4-13(12)20/h1-6,9,11H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDKPLFMJUGBOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)F)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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